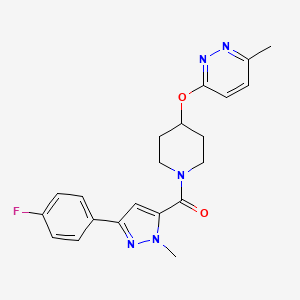

(3-(4-fluorophényl)-1-méthyl-1H-pyrazol-5-yl)(4-((6-méthylpyridazin-3-yl)oxy)pipéridin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.

BenchChem offers high-quality (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les pyrazolines, y compris les dérivés comme notre composé, ont été étudiées pour leurs propriétés antibactériennes . Ces composés peuvent inhiber la croissance bactérienne et pourraient être explorés comme agents potentiels contre divers agents pathogènes.

- Des rapports suggèrent que les pyrazolines présentent une activité antifongique . Étudier l'efficacité de notre composé contre les infections fongiques pourrait être précieux.

- L'inflammation joue un rôle crucial dans diverses maladies. Les pyrazolines, y compris notre composé, ont été associées à des effets anti-inflammatoires . Enquêter sur son impact sur les voies inflammatoires pourrait valoir la peine.

- Le stress oxydatif contribue aux dommages cellulaires. Les pyrazolines ont été explorées pour leur potentiel antioxydant . Évaluer la capacité de notre composé à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs est essentiel.

- L'impact de notre composé sur l'activité de l'AchE dans le système nerveux est intrigant. L'AchE est essentielle à la fonction nerveuse normale, et son inhibition peut entraîner des changements comportementaux et une altération du mouvement .

- De plus, la mesure des niveaux de malondialdéhyde (MDA), un biomarqueur courant des lésions oxydatives, pourrait fournir des informations sur la neurotoxicité .

Activité antibactérienne

Potentiel antifongique

Propriétés anti-inflammatoires

Activité antioxydante

Neurotoxicité et inhibition de l'acétylcholinestérase (AchE)

Activité Biologique

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C17H16FN5O2 with a molecular weight of 341.34 g/mol. Its structural components include a pyrazole ring and a piperidine moiety, which are known to influence biological activity significantly.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to the one have demonstrated significant inhibitory effects on various cancer cell lines. For example, pyrazole derivatives have shown effectiveness against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 50 | |

| Compound B | EGFR | 30 | |

| Target Compound | Aurora-A | TBD | This study |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various assays, suggesting its potential use in treating inflammatory diseases .

Antibacterial and Antifungal Properties

Pyrazole derivatives have exhibited antibacterial and antifungal activities. The compound's structure may allow for interaction with bacterial cell membranes, leading to cell lysis and death. In vitro studies indicate that certain pyrazole derivatives can inhibit the growth of pathogenic fungi and bacteria effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom in the phenyl group is believed to enhance lipophilicity and improve binding affinity to biological targets. Modifications to the piperidine ring can also affect pharmacokinetics and overall efficacy .

Case Studies

- In Vivo Studies : A recent study evaluated the antitumor efficacy of a related pyrazole derivative in mouse models bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to controls, supporting further development as an anticancer agent.

- In Vitro Assays : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the low micromolar range, indicating potent activity.

Propriétés

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-14-3-8-20(24-23-14)29-17-9-11-27(12-10-17)21(28)19-13-18(25-26(19)2)15-4-6-16(22)7-5-15/h3-8,13,17H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBKHHZEGMBNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.